molecular formula C25H30N2O7 B12307472 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12307472
M. Wt: 470.5 g/mol
InChI Key: BWXBBVCNEITGIN-KWGMQUKASA-N
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Description

1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the benzyloxy groups and the pyrimidine dione moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine dione moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the pyrimidine dione moiety may produce dihydropyrimidine derivatives.

Scientific Research Applications

1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents may exhibit different chemical and biological properties.

    Pyrimidine Dione Derivatives: Compounds with similar pyrimidine dione moieties but different side chains may have varying degrees of biological activity and chemical reactivity.

Uniqueness

The uniqueness of 1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C25H30N2O7/c1-17-12-27(24(31)26-22(17)30)23-20(29)21(33-14-19-10-6-3-7-11-19)25(15-28,34-23)16-32-13-18-8-4-2-5-9-18/h2-11,17,20-21,23,28-29H,12-16H2,1H3,(H,26,30,31)/t17?,20-,21+,23-,25-/m1/s1

InChI Key

BWXBBVCNEITGIN-KWGMQUKASA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@@](O2)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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